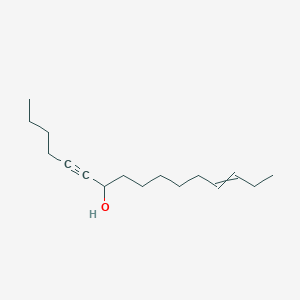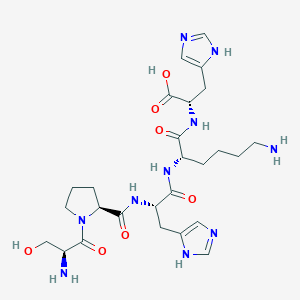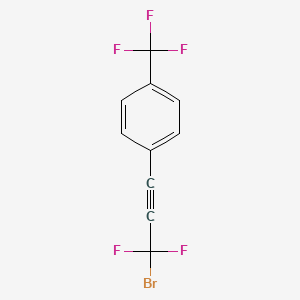![molecular formula C9H10I2N4 B12611711 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole CAS No. 919097-99-7](/img/structure/B12611711.png)
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole is a complex organic compound characterized by the presence of iodine atoms and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole typically involves the iodination of precursor molecules. One common method involves the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can selectively generate 1-iodoalkynes . This method is advantageous due to its chemoselectivity and practical application in synthesizing iodoalkyne derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species involved in the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hypervalent-iodine reagents for iodination.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Such as nickel or palladium catalysts for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of functionalized derivatives, while cyclization reactions can produce complex heterocyclic compounds.
Applications De Recherche Scientifique
5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole involves its interaction with molecular targets and pathways. The iodine atoms and tetrazole ring can interact with various biological molecules, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other iodinated tetrazoles and iodoalkynes, such as:
5-Iodo-1,2,3-triazole: Another iodinated heterocycle with similar structural features.
Iodocyclohexane: A simpler iodinated compound used in various chemical reactions.
Propriétés
Numéro CAS |
919097-99-7 |
|---|---|
Formule moléculaire |
C9H10I2N4 |
Poids moléculaire |
428.01 g/mol |
Nom IUPAC |
5-iodo-1-[2-(2-iodoethynyl)cyclohexyl]tetrazole |
InChI |
InChI=1S/C9H10I2N4/c10-6-5-7-3-1-2-4-8(7)15-9(11)12-13-14-15/h7-8H,1-4H2 |
Clé InChI |
VUMFCJVCKMDEFN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C#CI)N2C(=NN=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)


![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)

![{[(Undec-1-en-3-yl)oxy]methyl}benzene](/img/structure/B12611680.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)

![Thiourea, N,N'-bis[(3-bromophenyl)(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12611695.png)
